molecular formula C16H23N3O7 B8143793 [(3aR,4R,6R,6aR)-6-[(4E)-4-(hydroxyimino)-2-oxo-1,2,3,4-tetrahydropyrimidin-1-yl]-2,2-dimethyl-tetrahydro-2H-furo[3,4-d][1,3]dioxol-4-yl]methyl 2-methylpropanoate

[(3aR,4R,6R,6aR)-6-[(4E)-4-(hydroxyimino)-2-oxo-1,2,3,4-tetrahydropyrimidin-1-yl]-2,2-dimethyl-tetrahydro-2H-furo[3,4-d][1,3]dioxol-4-yl]methyl 2-methylpropanoate

Cat. No.: B8143793
M. Wt: 369.37 g/mol
InChI Key: MNKXNZQOZRWRKB-OJAKKHQRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[(3aR,4R,6R,6aR)-6-[(4E)-4-(hydroxyimino)-2-oxo-1,2,3,4-tetrahydropyrimidin-1-yl]-2,2-dimethyl-tetrahydro-2H-furo[3,4-d][1,3]dioxol-4-yl]methyl 2-methylpropanoate is a useful research compound. Its molecular formula is C16H23N3O7 and its molecular weight is 369.37 g/mol. The purity is usually 95%.
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Biological Activity

The compound [(3aR,4R,6R,6aR)-6-[(4E)-4-(hydroxyimino)-2-oxo-1,2,3,4-tetrahydropyrimidin-1-yl]-2,2-dimethyl-tetrahydro-2H-furo[3,4-d][1,3]dioxol-4-yl]methyl 2-methylpropanoate (CAS No. 2346620-55-9) is a complex organic molecule with potential biological activity. This article reviews the biological properties of this compound, including its synthesis, mechanisms of action, and therapeutic potential.

The molecular formula of the compound is C16H23N3O7 with a molecular weight of approximately 369.37 g/mol. The structure features multiple functional groups that may contribute to its biological activity.

Synthesis

The synthesis of this compound involves various steps that typically include the formation of the tetrahydropyrimidinyl moiety and subsequent modifications to introduce the furodioxole and methylpropanoate groups. The stereochemistry at multiple centers is crucial for its biological efficacy.

Antiviral Activity

Recent studies have indicated that compounds similar to this structure exhibit antiviral properties. For instance, tetrahydropyrimidine derivatives have been shown to inhibit viral replication in various models. The hydroxyl and oxime functionalities are believed to enhance interaction with viral proteins or nucleic acids.

Inhibition of Cysteinyl Proteinases

Research has demonstrated that related compounds can act as inhibitors of cysteinyl proteinases. These enzymes play essential roles in various physiological processes and are implicated in disease states such as cancer and viral infections. The inhibition mechanism often involves the formation of a covalent bond between the enzyme and the inhibitor.

Cytotoxicity Studies

Cytotoxicity assays have been performed on related compounds to assess their safety profile. For example:

Compound CodeCC50 (µM)IC50 (µM)Selectivity Index
4a670 ± 29320-
4c274 ± 12100-
4d299 ± 13100-
4e298 ± 13809

These results indicate varying degrees of cytotoxicity and antiviral activity against strains like HCoV-OC43 and HCoV-229E.

The proposed mechanisms through which this compound exhibits biological activity include:

  • Enzyme Inhibition : Compounds with similar structures have been found to inhibit specific enzymes critical for viral replication.
  • Receptor Interaction : The ability to bind to cellular receptors may modulate signaling pathways involved in immune responses.
  • Nucleic Acid Interference : Some derivatives may interact with viral RNA or DNA, preventing replication.

Case Studies

A notable case study involved the evaluation of a series of tetrahydropyrimidine derivatives against human coronaviruses. The study found that certain modifications significantly enhanced antiviral activity while maintaining low cytotoxicity levels.

Properties

IUPAC Name

[(3aR,4R,6R,6aR)-4-[4-(hydroxyamino)-2-oxopyrimidin-1-yl]-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methyl 2-methylpropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3O7/c1-8(2)14(20)23-7-9-11-12(26-16(3,4)25-11)13(24-9)19-6-5-10(18-22)17-15(19)21/h5-6,8-9,11-13,22H,7H2,1-4H3,(H,17,18,21)/t9-,11-,12-,13-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNKXNZQOZRWRKB-OJAKKHQRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)OCC1C2C(C(O1)N3C=CC(=NC3=O)NO)OC(O2)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C(=O)OC[C@@H]1[C@@H]2[C@H]([C@@H](O1)N3C=CC(=NC3=O)NO)OC(O2)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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